2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide
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Overview
Description
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]ACETAMIDE is a synthetic compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad-spectrum antimicrobial activity and are commonly used in the treatment of infections caused by anaerobic bacteria and protozoa
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Nitroimidazole Core: The nitroimidazole core can be synthesized through the nitration of imidazole derivatives.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Attachment of the Morpholine-4-Carbonyl Group: The morpholine-4-carbonyl group can be attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst, sodium dithionite, and other reducing agents.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and alkylated imidazole derivatives.
Scientific Research Applications
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against anaerobic bacteria and protozoa.
Medicine: Explored for its potential as an antimicrobial agent in the treatment of bacterial and protozoal infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]ACETAMIDE involves the following steps:
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used to treat anaerobic bacterial and protozoal infections.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for similar indications as metronidazole and tinidazole.
Uniqueness
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]ACETAMIDE is unique due to the presence of the morpholine-4-carbonyl group, which may enhance its antimicrobial activity and pharmacokinetic properties compared to other nitroimidazoles .
Properties
Molecular Formula |
C17H19N5O5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C17H19N5O5/c1-12-18-10-16(22(25)26)21(12)11-15(23)19-14-4-2-13(3-5-14)17(24)20-6-8-27-9-7-20/h2-5,10H,6-9,11H2,1H3,(H,19,23) |
InChI Key |
OMPBMJHKTFNIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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